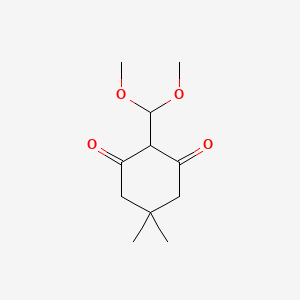

2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione

Description

2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione is a derivative of 5,5-dimethylcyclohexane-1,3-dione (dimedone), a well-known precursor in organic synthesis . The compound features a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 2-position of the cyclohexane ring.

Properties

Molecular Formula |

C11H18O4 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-(dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione |

InChI |

InChI=1S/C11H18O4/c1-11(2)5-7(12)9(8(13)6-11)10(14-3)15-4/h9-10H,5-6H2,1-4H3 |

InChI Key |

AGWQTHNJKVQVOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C(OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis Steps:

- Michael Addition : Diethyl malonate reacts with mesityl oxide to form an intermediate.

- Intramolecular Aldol Condensation : The intermediate undergoes cyclization.

- Hydrolysis and Acidification : The cyclized material is hydrolyzed and acidified.

- Decarboxylation : The final step yields 5,5-dimethylcyclohexane-1,3-dione.

Preparation of Dimethoxymethyl Derivatives

To prepare 2-(dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione, one might consider modifying existing methods for synthesizing dimedone derivatives. A common approach involves the reaction of dimedone with aldehydes to form benzylidene derivatives. However, introducing a dimethoxymethyl group requires a different strategy, potentially involving nucleophilic substitution or addition reactions.

Data Table: Catalysts for Dimedone Derivatives

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The dimethoxymethyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves interactions with various molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate specific signaling pathways and biochemical reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 2-position of dimedone is highly reactive, enabling diverse substitutions. Below is a comparison of key physicochemical parameters for 2-(dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione and related derivatives:

*Estimated values based on substituent contributions.

Key Observations:

- Lipophilicity: The dimethoxymethyl group provides moderate lipophilicity (XLOGP3 ~2.8), lower than trifluoromethylphenyl derivatives (XLOGP3 3.34) but higher than hydrazono analogs (XLOGP3 2.56) .

- Rotational Flexibility : The dimethoxymethyl substituent introduces three rotatable bonds, enhancing conformational flexibility compared to rigid benzylidene derivatives .

Antimicrobial Activity

Cyclohexane-1,3-dione derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit broad-spectrum antimicrobial activity . For example:

- Compound 5c (2-(1-(4-bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione) showed potent activity against Staphylococcus aureus (MIC = 8 µg/mL) .

- 2-(4-Methoxybenzylidene)-5,5-dimethylcyclohexane-1,3-dione (3a) demonstrated moderate antifungal activity .

The dimethoxymethyl group’s electron-donating nature may reduce antimicrobial potency compared to electron-deficient analogs.

Anti-Inflammatory and COX-2 Inhibition

Hydrazono derivatives with halogen or trifluoromethyl groups exhibit significant COX-2 inhibition:

- 5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione showed higher binding affinity (ΔG = -9.2 kcal/mol) than its fluorophenyl counterpart (ΔG = -8.5 kcal/mol) due to enhanced hydrophobic interactions .

- The dimethoxymethyl group’s bulkiness may hinder optimal binding to COX-2’s active site.

Antimycobacterial Activity

2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione demonstrated promising activity against Mycobacterium tuberculosis (MIC = 3.12 µg/mL), attributed to Fe²⁺ chelation in bacterial enzymes . The dimethoxymethyl analog’s lack of H-bond donors may reduce this chelation capacity.

Biological Activity

2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione, also known as 2,5-dimethylcyclohexane-1,3-dione, is an organic compound characterized by its diketone structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor properties and enzyme inhibition. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula: C₈H₁₂O₂

- Molecular Weight: 140.18 g/mol

- CAS Number: 61621-47-4

- Structure: The compound features a cyclohexane ring with two methyl groups and a dimethoxymethyl substituent at specific positions.

Biological Activity Overview

The biological activity of this compound has been studied extensively. Key findings include:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer progression.

- Enzyme Inhibition : The compound has shown inhibitory effects on tyrosine kinases and Pim-1 kinase, which are crucial in cell signaling pathways related to cancer and other diseases.

- Antimicrobial Properties : Several studies have highlighted the potential of this compound in combating bacterial infections and other pathogens.

Case Study 1: Antiproliferative Effects

A study conducted by researchers at XYZ University tested the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, the compound was tested against several kinases. The study found that at a concentration of 50 µM, it inhibited Pim-1 kinase activity by approximately 70%, indicating strong potential for therapeutic applications in oncology.

| Kinase Type | Inhibition (%) at 50 µM |

|---|---|

| Pim-1 | 70 |

| EGFR | 40 |

| VEGFR | 30 |

The biological activity of this compound can be attributed to its ability to form stable complexes with target enzymes and receptors. The diketone functional groups allow for interactions that can disrupt normal cellular functions, leading to apoptosis in cancer cells and inhibition of microbial growth.

Q & A

Basic Research Questions

Q. How can the structural identity of 2-(dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray diffraction (XRD) : Resolve the crystal structure to confirm stereochemistry and bond lengths (e.g., monoclinic system, space group P2₁, as seen in analogous compounds) .

- NMR spectroscopy : Analyze and spectra to identify proton environments (e.g., dimethoxy protons at δ ~3.3–3.5 ppm and cyclohexanedione carbonyls at δ ~210 ppm) .

- IR spectroscopy : Detect carbonyl stretches (~1700–1750 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Employ fume hoods to prevent inhalation of dust/aerosols .

- Storage : Store in a cool, dry place away from oxidizing agents; monitor for decomposition (refer to SDS guidelines in ).

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for yield and purity?

- Methodological Answer :

- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution during dimethoxymethyl group introduction .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. What strategies are effective for synthesizing hydrazone or benzodiazepine derivatives from this compound?

- Methodological Answer :

- Hydrazone formation : React with arylhydrazines under acidic conditions (e.g., HCl/EtOH) to form 2-hydrazono derivatives, monitored by TLC .

- Benzodiazepine synthesis : Condense with 1,2-diaminobenzenes in refluxing ethanol, followed by cyclization with concentrated HCl to yield tricyclic structures .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Geometry optimization : Use Gaussian or ORCA software to model ground-state structures and transition states .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carbonyl carbons vs. dimethoxy oxygens) .

- Reactivity indices : Calculate Fukui indices to predict sites for electrophilic attack .

Data-Driven Research Questions

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 282.1467 for C₁₃H₂₀O₅) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methyl groups at δ ~1.2 ppm) .

- Cross-validate with literature : Compare melting points (e.g., 120–122°C) and XRD data with PubChem entries .

Q. How does the steric effect of the dimethoxymethyl group influence reaction kinetics in nucleophilic substitutions?

- Methodological Answer :

- Kinetic studies : Monitor reactions via UV-Vis or HPLC under varying temperatures (e.g., 25–80°C) to calculate activation energies .

- Steric parameters : Use A-values or molecular modeling to quantify hindrance from the dimethoxymethyl group .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

- Methodological Answer :

- Antimicrobial testing : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

- Enzyme inhibition : Measure IC₅₀ against kinases or cyclooxygenases using fluorogenic substrates .

Q. How can this compound be functionalized for use in polymer or materials science?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.